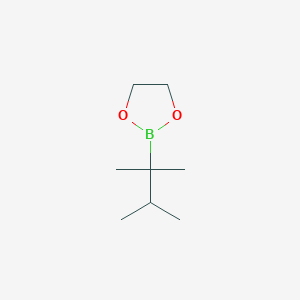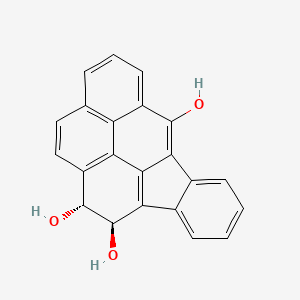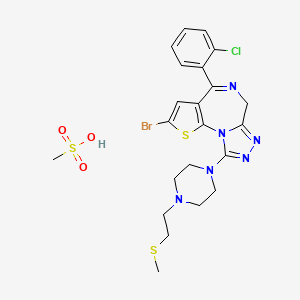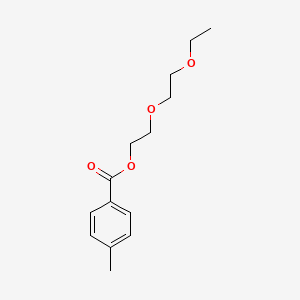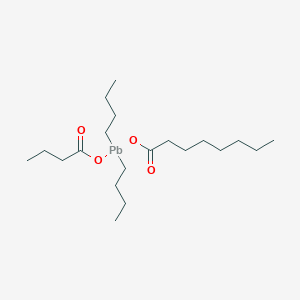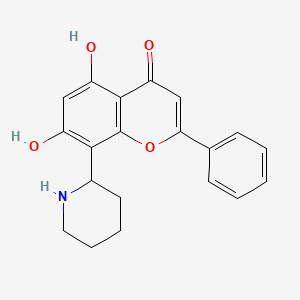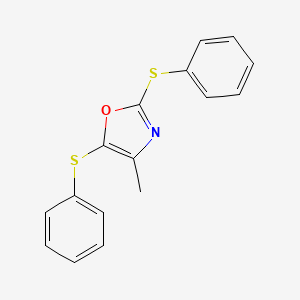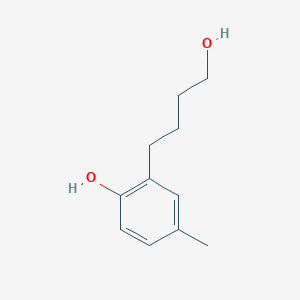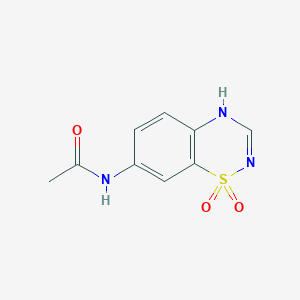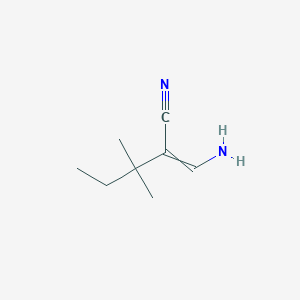
2-(Aminomethylidene)-3,3-dimethylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethylidene)-3,3-dimethylpentanenitrile is an organic compound with a unique structure that includes an aminomethylidene group attached to a dimethylpentanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethylidene)-3,3-dimethylpentanenitrile typically involves the reaction of appropriate nitriles with amines under controlled conditions. One common method is the reaction of 3,3-dimethylpentanenitrile with aminomethylidene reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethylidene)-3,3-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethylidene group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(Aminomethylidene)-3,3-dimethylpentanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Aminomethylidene)-3,3-dimethylpentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The aminomethylidene group can form covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethylidene)-1,3-dicarbonyl compounds: These compounds share a similar aminomethylidene group but differ in their backbone structure.
Aminomethylidene derivatives of 1,3-dicarbonyl compounds: These derivatives exhibit similar reactivity and applications but have different physical and chemical properties.
Uniqueness
2-(Aminomethylidene)-3,3-dimethylpentanenitrile is unique due to its specific structure, which imparts distinct reactivity and properties. Its dimethylpentanenitrile backbone provides stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
90594-31-3 |
|---|---|
Fórmula molecular |
C8H14N2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-(aminomethylidene)-3,3-dimethylpentanenitrile |
InChI |
InChI=1S/C8H14N2/c1-4-8(2,3)7(5-9)6-10/h5H,4,9H2,1-3H3 |
Clave InChI |
AOFYAVWRDQBNEN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=CN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


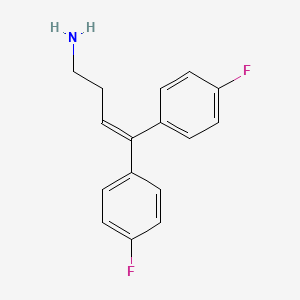
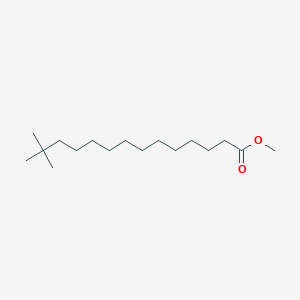
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
